molecular formula C48H73N13O12 B161158 7-Desmethylmicrocystin RR CAS No. 131022-02-1

7-Desmethylmicrocystin RR

Cat. No.: B161158
CAS No.: 131022-02-1
M. Wt: 1024.2 g/mol
InChI Key: ANEDRERLGQEWQI-UAWDZTONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Desmethylmicrocystin RR is a hepatotoxin produced by cyanobacteria, specifically from the genus Microcystis. This compound is a variant of microcystin, which is known for its potent toxicity and stability in aquatic environments. Microcystins, including this compound, pose significant risks to human health and aquatic life due to their ability to accumulate in water bodies and resist traditional water treatment methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Desmethylmicrocystin RR involves complex organic reactions, including peptide bond formation and cyclization. The process typically starts with the isolation of precursor amino acids, followed by their sequential coupling using peptide synthesis techniques. The final step involves cyclization to form the heptapeptide structure characteristic of microcystins .

Industrial Production Methods: Industrial production of this compound is not common due to its toxicity and the complexity of its synthesis. it can be isolated from cyanobacterial blooms using liquid and solid-phase extraction methods, followed by high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: 7-Desmethylmicrocystin RR undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .

Scientific Research Applications

7-Desmethylmicrocystin RR has several applications in scientific research:

Mechanism of Action

7-Desmethylmicrocystin RR exerts its toxic effects primarily by inhibiting serine/threonine protein phosphatases (PP1 and PP2A). This inhibition disrupts cellular signaling pathways, leading to oxidative stress, apoptosis, and necrosis. The compound’s interaction with these enzymes triggers a cascade of events that ultimately result in cell death .

Comparison with Similar Compounds

  • Microcystin-LR
  • Microcystin-RR
  • Microcystin-YR
  • Nodularin

Comparison: 7-Desmethylmicrocystin RR is unique due to the absence of a methyl group at the seventh position, which distinguishes it from other microcystins. This structural difference can influence its toxicity and reactivity. Compared to microcystin-LR and microcystin-RR, this compound may exhibit different binding affinities to protein phosphatases and varying degrees of hepatotoxicity .

Properties

CAS No.

131022-02-1

Molecular Formula

C48H73N13O12

Molecular Weight

1024.2 g/mol

IUPAC Name

(5R,8S,11R,12S,15S,18S,19S,22R)-8,15-bis[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-5,12,19-trimethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid

InChI

InChI=1S/C48H73N13O12/c1-25(23-26(2)36(73-7)24-31-13-9-8-10-14-31)17-18-32-27(3)39(63)60-35(45(69)70)19-20-37(62)55-29(5)41(65)56-30(6)42(66)59-34(16-12-22-54-48(51)52)44(68)61-38(46(71)72)28(4)40(64)58-33(43(67)57-32)15-11-21-53-47(49)50/h8-10,13-14,17-18,23,26-28,30,32-36,38H,5,11-12,15-16,19-22,24H2,1-4,6-7H3,(H,55,62)(H,56,65)(H,57,67)(H,58,64)(H,59,66)(H,60,63)(H,61,68)(H,69,70)(H,71,72)(H4,49,50,53)(H4,51,52,54)/b18-17+,25-23+/t26-,27-,28-,30+,32-,33-,34-,35+,36-,38+/m0/s1

InChI Key

ANEDRERLGQEWQI-UAWDZTONSA-N

Isomeric SMILES

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)NC(=O)CC[C@@H](NC1=O)C(=O)O)C)CCCN=C(N)N)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C

SMILES

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)NC(=O)CCC(NC1=O)C(=O)O)C)CCCN=C(N)N)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C

Canonical SMILES

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)NC(=O)CCC(NC1=O)C(=O)O)C)CCCN=C(N)N)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C

Synonyms

7-demethylmicrocystin RR
7-desmethyl-microcystin-RR
7-desmethylmicrocystin RR

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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